1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE typically involves the reaction of 4-ethoxybenzyl chloride with 2-furylmethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the furylmethyl group can yield furyl aldehyde or furyl carboxylic acid.
- Reduction of the nitro group can produce the corresponding amine.
- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The furylmethyl and ethoxybenzyl groups contribute to its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
1-(4-METHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE: Contains a chloro group, which can alter its reactivity and pharmacological profile.
1-(4-ETHOXYBENZYL)-4-(2-THIENYLMETHYL)PIPERAZINE: The furyl group is replaced with a thienyl group, affecting its electronic properties.
Uniqueness: 1-(4-ETHOXYBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The ethoxy and furylmethyl groups enhance its versatility in synthetic applications and its potential as a pharmacological agent.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C18H24N2O2/c1-2-21-17-7-5-16(6-8-17)14-19-9-11-20(12-10-19)15-18-4-3-13-22-18/h3-8,13H,2,9-12,14-15H2,1H3 |
InChI Key |
OPVHMGQEZWLJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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